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molecular formula C15H12BrClO2 B192855 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 461432-22-4

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No. B192855
M. Wt: 339.61 g/mol
InChI Key: OEURLNJEQCLGPS-UHFFFAOYSA-N
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Patent
US09061060B2

Procedure details

To 5-bromo-2-chlorobenzoic acid (1500 g, 6.41 mol) and oxalyl chloride (975 g, 7.69 mol) in DCM (2.8 L) was added DMF (9 mL). Once the vigorous evolution of gas ceased, the reaction was stirred for 10 hours at RT. The solution was concentrated under vacuum to give a yellow residue. The residue was dissolved in DCM (1.2 L), then the stirred mixture was cooled to −3° C., and phenetole (799 g, 6.54 mol) was added. After the addition was complete, aluminum (III) chloride (973 g, 6.54 mol) was added over 1 hour while maintaining the reaction temperature below 4° C. The mixture was poured over 10 kg ice and stirred at 4° C. for 1 hour. The suspension was diluted with water (3 L) and extracted with DCM (10 L×2). The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), and brine (10 L×2), and dried over sodium sulfate (1000 g). After removal of the volatiles, the residues were recrystallized from absolute ethanol (3.5 L) to give compound 2 as a white solid (1450 g, 67% yield, HPLC purity>99%).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
975 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
799 g
Type
reactant
Reaction Step Two
Quantity
973 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH2:25][CH3:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl.O.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]([C:21]2[CH:22]=[CH:23][C:18]([O:24][CH2:25][CH3:26])=[CH:19][CH:20]=2)=[O:9])[CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
975 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.8 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
799 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Step Three
Name
Quantity
973 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
ice
Quantity
10 kg
Type
reactant
Smiles
Step Five
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow residue
TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was cooled to −3° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 4° C
STIRRING
Type
STIRRING
Details
stirred at 4° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (10 L×2)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), and brine (10 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (1000 g)
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
CUSTOM
Type
CUSTOM
Details
the residues were recrystallized from absolute ethanol (3.5 L)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1450 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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